CTx-0152960

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

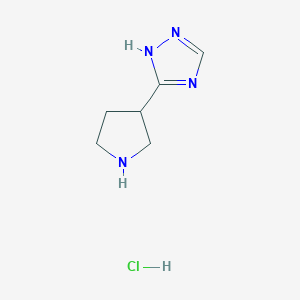

The compound is chemically identified as 2-((5-chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide . It has been studied for its efficacy in inhibiting protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them.

Preparation Methods

Synthetic Routes and Reaction Conditions

CTx-0152960 is synthesized using a hybrid flow and microwave approach. This method involves the use of flow chemistry to avoid the need for Boc-protection of piperidine in the key nucleophilic aromatic substitution (S_NAr) coupling with 1-fluoro-4-nitrobenzene . The microwave coupling of 4-morphilinoaniline and 4-(piperazine-1-yl)aniline with 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide has been found to be the most efficient route to the target analogues .

Industrial Production Methods

The hybrid flow and microwave approach not only reduces the number of synthetic steps but also enhances overall yields and increases atom economy through step reduction and minimal requirement for chromatographic purification . This makes it a viable method for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

CTx-0152960 primarily undergoes nucleophilic aromatic substitution (S_NAr) reactions. The key chemical reaction in its synthesis involves the S_NAr coupling with 1-fluoro-4-nitrobenzene.

Common Reagents and Conditions

Reagents: 1-fluoro-4-nitrobenzene, 4-morphilinoaniline, 4-(piperazine-1-yl)aniline, 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide.

Conditions: The reactions are facilitated by the use of flow chemistry and microwave irradiation.

Major Products

Scientific Research Applications

CTx-0152960 has a broad spectrum of applications in scientific research:

Mechanism of Action

CTx-0152960 exerts its effects by inhibiting protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

CTx-0152960 is often compared with its piperazinyl analogue, CTx-0294885. Both compounds are protein kinase inhibitors, but they differ in their chemical structure and specific applications . Other similar compounds include:

CTx-0294885: Piperazinyl analogue of this compound.

EVT-3017794: Another protein kinase inhibitor with a similar mechanism of action.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique synthetic route, broad spectrum of applications, and effective mechanism of action make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No. |

1042432-58-5 |

|---|---|

Molecular Formula |

C22H23ClN6O2 |

Molecular Weight |

438.9 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.